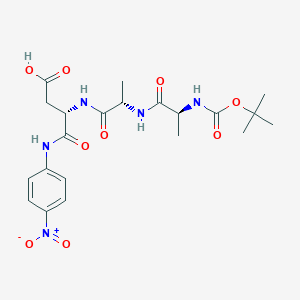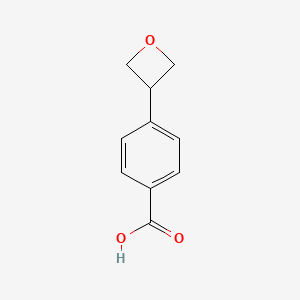
4-(Oxetan-3-YL)benzoic acid
Übersicht
Beschreibung
4-(Oxetan-3-YL)benzoic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzoic acid, which has an oxetane ring attached to the phenyl group .
Synthesis Analysis
The synthesis of oxetane derivatives, including 4-(Oxetan-3-YL)benzoic acid, has been a subject of numerous studies . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Molecular Structure Analysis
The molecular structure of 4-(Oxetan-3-YL)benzoic acid comprises a four-membered oxetane ring attached to a phenyl group, which is further connected to a carboxylic acid group . The exact molecular weight of this compound is 178.19 g/mol .Chemical Reactions Analysis
The oxetane ring in 4-(Oxetan-3-YL)benzoic acid is known for its reactivity, particularly its propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis
4-(Oxetan-3-YL)benzoic acid is a powder at room temperature . It has a molecular weight of 178.19 g/mol . The compound has a complex structure with a topological polar surface area of 58.6 Ų .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Luminescence
A study by Kim et al. (2006) explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, highlighting their use in luminescent lanthanide complexes. The research demonstrated the role of intramolecular charge transfer in efficient energy transfer, relevant to the field of photoluminescence and possibly applicable to compounds like 4-(Oxetan-3-YL)benzoic acid (Kim, Yong Hee, Baek, N. S., & Kim, Hwan-Kyu, 2006).
Solar Cell Applications
Yang et al. (2016) investigated electron-acceptor modifications in phenanthrocarbazole dye-sensitized solar cells. They used derivatives similar to 4-(Oxetan-3-YL)benzoic acid, demonstrating their impact on energy levels, light-harvesting abilities, and cell stability. This indicates potential applications of 4-(Oxetan-3-YL)benzoic acid in solar energy technologies (Yang, Lin, Yao, Zhaoyang, et al., 2016).
Drug Metabolism Studies
Li et al. (2016) focused on the biotransformation of oxetane-containing compounds in drug metabolism. Their research on the hydration and ring opening of oxetanyl moieties in drugs has implications for the metabolic stability and transformation of drugs containing structures like 4-(Oxetan-3-YL)benzoic acid (Li, Xue-Qing, Hayes, M. A., et al., 2016).
Synthesis of Hybrid Compounds
Ivanova et al. (2019) synthesized hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, a compound structurally related to 4-(Oxetan-3-YL)benzoic acid. Their work contributes to the development of new pharmacologically active compounds (Ivanova, A., Kanevskaya, I. V., & Fedotova, O. V., 2019).
Development of Novel Fluorescence Probes
Research by Setsukinai et al. (2003) involved the development of novel fluorescence probes using derivatives of benzoic acid, akin to 4-(Oxetan-3-YL)benzoic acid. Their study has implications for detecting reactive oxygen species in biological and chemical applications (Setsukinai, Ken-ichi, Urano, Y., et al., 2003).
Molecular Design in Solar Cells
Ferdowsi et al. (2018) discussed the molecular design of organic dyes for dye-sensitized solar cells, including components structurally similar to 4-(Oxetan-3-YL)benzoic acid. This research emphasizes the potential of such compounds in renewable energy technology (Ferdowsi, Parnian, Saygili, Yasemin, et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(oxetan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-7(2-4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXRIXPOPDPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-YL)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



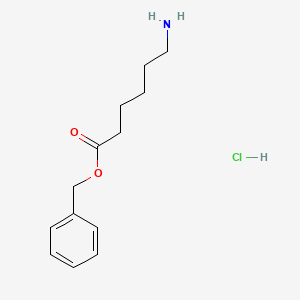
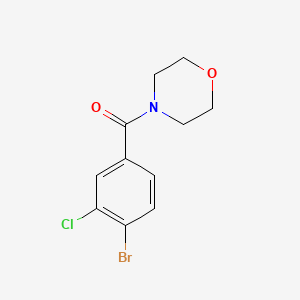
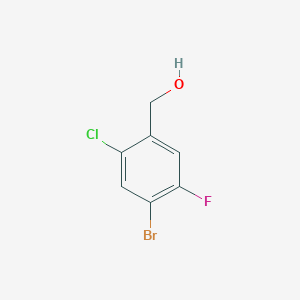
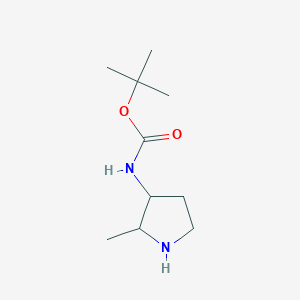
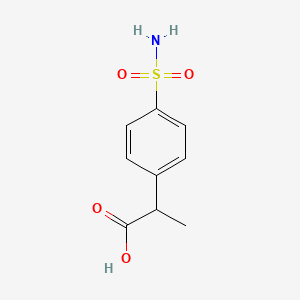
![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)
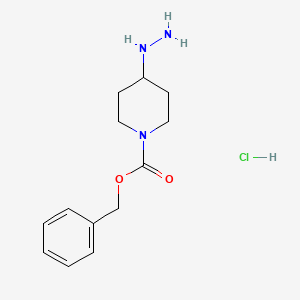
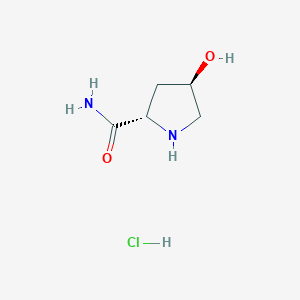
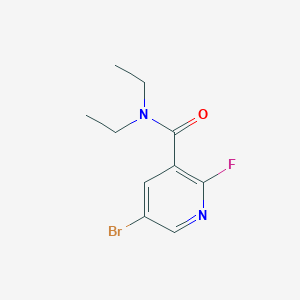
![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
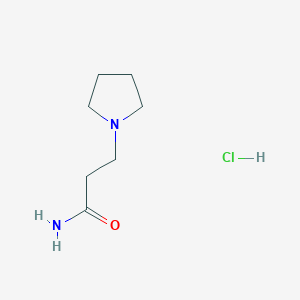
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
